

Introduction: Unveiling the Electronic Landscape of a Privileged Scaffold

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Compound of Interest

Compound Name: 2-Amino-5-(methylthio)pyridine

CAS No.: 77618-99-6

Cat. No.: B1591158

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In the landscape of modern drug discovery, pyridine-based molecular scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] Their prevalence stems from a unique combination of electronic properties, metabolic stability, and synthetic accessibility. **2-Amino-5-(methylthio)pyridine** is one such molecule of significant interest, incorporating the 2-aminopyridine moiety known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.[3][4] The introduction of a methylthio group at the 5-position further modulates its electronic and steric profile, offering a nuanced platform for drug design.

To fully exploit the potential of this scaffold, a deep understanding of its intrinsic molecular properties is essential. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing unparalleled insights into molecular structure, stability, and reactivity at the electronic level.[5] This technical guide, designed for researchers, computational chemists, and drug development professionals, provides a comprehensive framework for performing and interpreting quantum chemical calculations on **2-Amino-5-(methylthio)pyridine**. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

This guide will detail the application of Density Functional Theory (DFT) to elucidate the optimized geometry, vibrational frequencies, and key electronic characteristics that govern the molecule's behavior. We will explore Frontier Molecular Orbitals (HOMO-LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis—pillars of computational chemistry that inform rational drug design.[6][7]

Part 1: The Computational Blueprint: Methodology and Protocols

The reliability of any quantum chemical study hinges on the judicious selection of the computational method and basis set. For organic molecules like **2-Amino-5-(methylthio)pyridine**, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[5][8]

Theoretical Framework: DFT/B3LYP with a Pople-style Basis Set

We recommend the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has a long-standing track record of providing reliable results for the geometries and electronic properties of a wide range of organic systems.[9][10] This will be paired with the 6-311++G(d,p) basis set. This Pople-style basis set is flexible, containing diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model the shape of electron clouds on both heavy atoms and hydrogens, which is crucial for describing bonding and intermolecular interactions.

Experimental Protocol 1: Molecular Geometry Optimization

The foundational step is to determine the molecule's most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface.[5]

Step-by-Step Workflow:

- Initial Structure Creation: Construct an initial 3D model of **2-Amino-5-(methylthio)pyridine** using a molecular builder (e.g., GaussView, Avogadro, ChemDraw). Ensure reasonable bond lengths and angles.

- **Input File Generation:** Create an input file for the quantum chemistry software (e.g., Gaussian). The key command line specifies the method, basis set, and calculation type.
 - **Sample Gaussian Input:**
- **Execution:** Submit the input file to the computational server.
- **Convergence Check:** Upon completion, verify that the optimization has converged successfully. This is typically indicated in the output file by the satisfaction of force and displacement criteria over the final steps.

Experimental Protocol 2: Vibrational Frequency Analysis

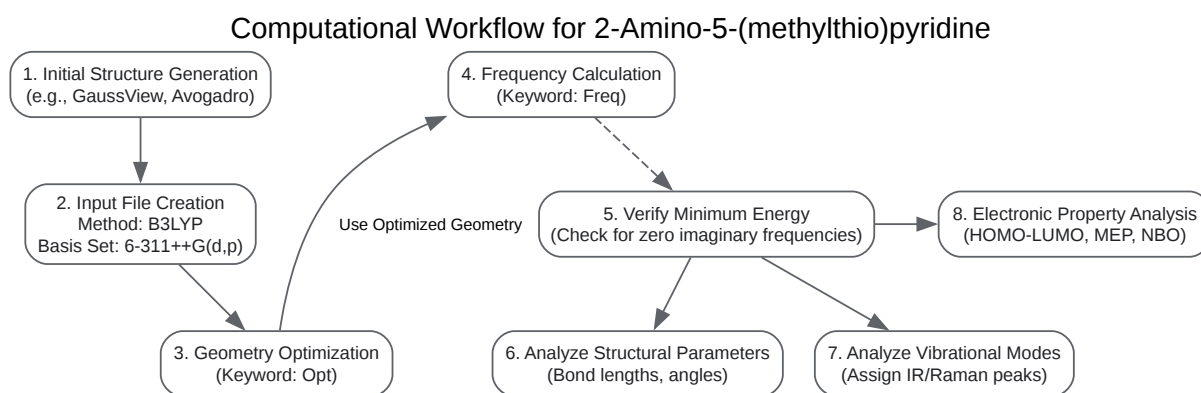
Following a successful optimization, a frequency calculation is mandatory. This serves two critical purposes:

- **Verification of Minimum Energy Structure:** A true minimum energy structure will have no imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.
- **Prediction of Vibrational Spectra:** The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities, which can be compared with experimental spectroscopic data.[\[11\]](#)

Step-by-Step Workflow:

- **Input File Generation:** Use the optimized geometry from the previous step as the input for the frequency calculation.
 - **Sample Gaussian Input:**
- **Execution and Analysis:** Run the calculation. After completion, inspect the output file for the list of frequencies. Confirm that all frequencies are positive.
- **Frequency Scaling:** Theoretical harmonic frequencies are often systematically higher than experimental anharmonic frequencies. It is standard practice to apply a scaling factor (e.g.,

~0.961 for B3LYP/6-311++G(d,p)) to the calculated values for better agreement with experimental spectra.[3][10]



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Caption: Computational workflow for DFT analysis.

Part 2: Interpreting the Quantum Realm: Analysis of Calculated Properties

With the calculations complete, the next phase is to extract chemically meaningful insights.

Optimized Molecular Structure

The output provides the precise bond lengths, bond angles, and dihedral angles of the molecule in its gaseous ground state. These parameters offer a quantitative description of the molecular architecture.

Table 1: Selected Optimized Geometrical Parameters

Parameter	Bond/Angle	Calculated Value (Å or °)
Bond Length	C-S	Value
	S-CH3	Value
	C-NH2	Value
	N(ring)-C	Value
Bond Angle	C-S-C	Value
	C-C-NH2	Value
Dihedral Angle	C(ring)-C(ring)-S-C	Value

(Note: Values are placeholders to be filled from actual calculation output.)

Vibrational Analysis

The calculated vibrational modes provide a theoretical spectrum. Key vibrational signatures include N-H stretching of the amino group, C-H stretching in the pyridine ring and methyl group, and characteristic ring breathing modes.

Table 2: Major Calculated Vibrational Frequencies

Mode Description	Calculated Frequency (cm ⁻¹)	Scaled Frequency (cm ⁻¹)	IR Intensity
N-H Asymmetric Stretch	Value	Value	Value
N-H Symmetric Stretch	Value	Value	Value
C-H (Aromatic) Stretch	Value	Value	Value
C-H (Methyl) Stretch	Value	Value	Value
C=N/C=C Ring Stretch	Value	Value	Value
N-H Scissoring	Value	Value	Value

(Note: Values are placeholders to be filled from actual calculation output.)

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

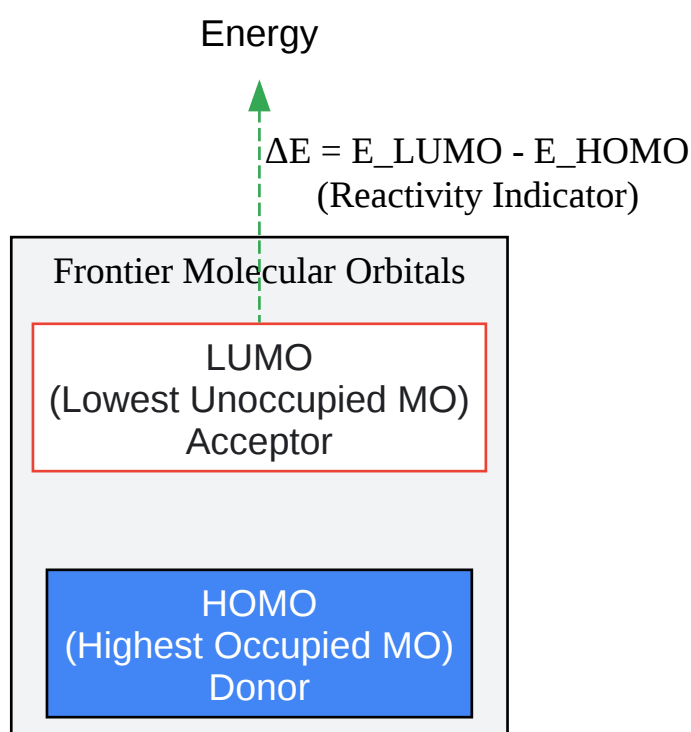
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[12]

- **HOMO-LUMO Energy Gap (ΔE):** This value is a crucial indicator of kinetic stability and chemical reactivity.[12] A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[13] This is a key parameter in assessing the potential bioactivity of a drug candidate.[14]
- **Orbital Distribution:** The spatial distribution of the HOMO indicates regions susceptible to electrophilic attack, while the LUMO distribution highlights regions prone to nucleophilic attack.[15]

Table 3: Frontier Molecular Orbital Properties

Property	Value (eV)
HOMO Energy	Value
LUMO Energy	Value
Energy Gap (ΔE)	Value

(Note: Values are placeholders to be filled from actual calculation output.)



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Caption: Frontier Molecular Orbitals (HOMO-LUMO) energy gap diagram.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful tool for visualizing the charge distribution on the molecular surface, which is critical for understanding drug-receptor interactions.[6][16] It illustrates the electrostatic potential experienced by a positive point charge, identifying regions of positive and negative potential.[17]

- **Red/Yellow Regions:** Indicate negative electrostatic potential, rich in electrons. These are prime sites for electrophilic attack and hydrogen bond acceptance (e.g., the nitrogen atom of the pyridine ring and the lone pairs on the sulfur atom).
- **Blue Regions:** Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack and are potential hydrogen bond donor sites (e.g., the hydrogens of the amino group).[17]

The MEP provides a visual hypothesis for how the molecule might orient itself within a receptor's binding pocket, guiding the design of analogs with enhanced binding affinity through complementary electrostatic interactions.[7][18]

Natural Bond Orbital (NBO) Analysis

NBO analysis deconstructs the complex molecular wavefunction into a localized Lewis-like structure of bonds, lone pairs, and Rydberg orbitals.[19] This provides a chemically intuitive picture of charge distribution and intramolecular interactions.[20]

- **Natural Atomic Charges:** NBO provides less basis-set-dependent atomic charges than other methods (e.g., Mulliken), offering a more reliable picture of charge distribution.
- **Donor-Acceptor Interactions:** NBO analysis quantifies the stabilization energy ($E(2)$) associated with delocalization from a filled "donor" orbital (like a bond or lone pair) to an empty "acceptor" orbital (usually an antibonding orbital).[19][21] These hyperconjugative interactions are key to understanding molecular stability and the electronic effects of substituents. For instance, one can analyze the interaction between the lone pairs on the amino nitrogen or the sulfur atom and the antibonding π^* orbitals of the pyridine ring.

Table 4: Selected NBO Donor-Acceptor Interactions

Donor NBO (i)	Acceptor NBO (j)	Stabilization Energy $E(2)$ (kcal/mol)
LP (1) N(amino)	π^* (C-N ring)	Value
LP (1) S	π^* (C-C ring)	Value
σ (C-H methyl)	σ^* (C-S)	Value

(Note: Values are placeholders to be filled from actual calculation output.)

Conclusion: From Calculation to Chemical Insight

This guide has outlined a robust and validated workflow for the quantum chemical analysis of **2-Amino-5-(methylthio)pyridine** using Density Functional Theory. By systematically performing geometry optimization, frequency analysis, and detailed electronic structure calculations (HOMO-LUMO, MEP, NBO), researchers can develop a profound understanding of this important molecular scaffold.

The insights gained—from its stable conformation and vibrational fingerprint to its reactive sites and intramolecular interactions—are not merely academic. For the drug development professional, these data provide a predictive framework for understanding molecular recognition, guiding lead optimization, and ultimately accelerating the design of more potent and specific therapeutic agents. The synergy between high-level computation and experimental chemistry remains a cornerstone of modern molecular science.

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